molecular formula C16H19F2N3O2 B2454666 N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-76-8

N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2454666
CAS RN: 1013765-76-8
M. Wt: 323.344
InChI Key: RKPNJAPKVUGVGE-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .


Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties like melting point, boiling point, solubility, and spectral data, and chemical properties like reactivity and stability .

Scientific Research Applications

Synthesis and Herbicidal Activity

One significant area of research involving N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives is in the development of novel herbicides. A study by Ohno et al. (2004) highlighted the synthesis of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, emphasizing the introduction of an aryloxy group to the pyrazole ring, which enhanced herbicidal activity and crop safety. Among these, a specific compound, KPP-856, demonstrated promising herbicidal activity against various annual lowland weeds with excellent crop safety at lower application rates (Ohno et al., 2004).

Nematocidal and Fungicidal Activities

Another research avenue explores the nematocidal and fungicidal potentials of pyrazole carboxamide derivatives. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, revealing that while these derivatives exhibit weak fungicidal activity, some showed significant nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).

Structural and Computational Applications

Kanwal et al. (2022) investigated the synthesis of pyrazole-thiophene-based amide derivatives, focusing on their structural features through computational applications, including DFT calculations and non-linear optical (NLO) properties. This study emphasized the potential of these compounds in various applications due to their reactive and stable nature, as well as their promising NLO responses (Kanwal et al., 2022).

Antimicrobial and Anticancer Properties

Sharshira and Hamada (2011) synthesized a series of pyrazole-1-carboxamides, demonstrating their antimicrobial activities. This research contributes to the understanding of the chemical's potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).

Additionally, Ahsan et al. (2018) explored the synthesis and cytotoxic evaluation of pyrazole-1-carboxamide analogues against breast cancer cell lines, identifying compounds with promising cytotoxicity. This study provides insights into the compound's potential in cancer research (Ahsan et al., 2018).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPNJAPKVUGVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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